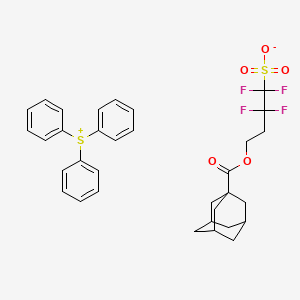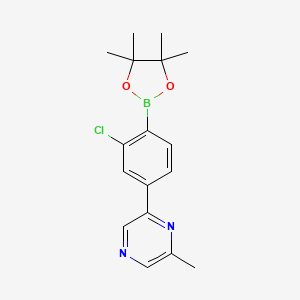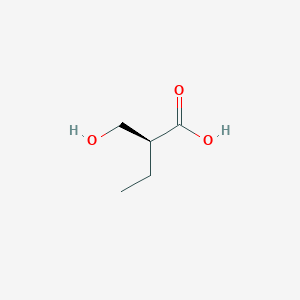
(s)-2-(Hydroxymethyl)butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-(Hydroxymethyl)butyric acid is an organic compound with the molecular formula C₅H₁₀O₃ It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(Hydroxymethyl)butyric acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-keto-4-hydroxybutyric acid using chiral catalysts. Another method includes the hydrolysis of 2-(hydroxymethyl)butyronitrile under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts or microbial fermentation processes. These methods are favored due to their efficiency and sustainability. For example, certain strains of bacteria can be engineered to produce this compound through fermentation, which can then be purified and isolated for various applications.
Chemical Reactions Analysis
Types of Reactions
(s)-2-(Hydroxymethyl)butyric acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-ketobutyric acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl⁻, Br⁻) and amines (e.g., NH₃) can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-ketobutyric acid
Reduction: 2-(Hydroxymethyl)butanol
Substitution: Various substituted butyric acid derivatives
Scientific Research Applications
(s)-2-(Hydroxymethyl)butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain amino acids and metabolic intermediates.
Medicine: Research is ongoing into its potential therapeutic effects, including its role in metabolic disorders and as a potential drug candidate.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of (s)-2-(Hydroxymethyl)butyric acid involves its interaction with specific enzymes and receptors in biological systems. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the production of important biomolecules. Its effects are mediated through the modulation of enzyme activity and the regulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybutyric acid: Similar in structure but lacks the hydroxymethyl group.
3-Hydroxybutyric acid: Differs in the position of the hydroxyl group.
4-Hydroxybutyric acid:
Uniqueness
(s)-2-(Hydroxymethyl)butyric acid is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxyl functional groups
Properties
Molecular Formula |
C5H10O3 |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2S)-2-(hydroxymethyl)butanoic acid |
InChI |
InChI=1S/C5H10O3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
ZMZQVAUJTDKQGE-BYPYZUCNSA-N |
Isomeric SMILES |
CC[C@@H](CO)C(=O)O |
Canonical SMILES |
CCC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Bromobenzo[b]thiophen-2-yl)methanol](/img/structure/B14025973.png)
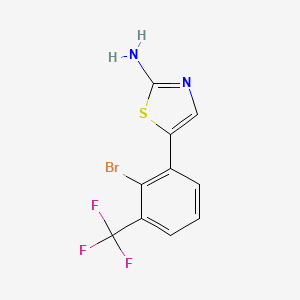
![6-Chloro-2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B14026005.png)
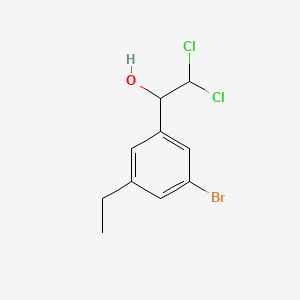

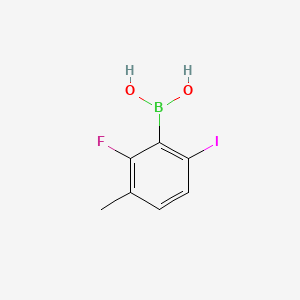
![[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)
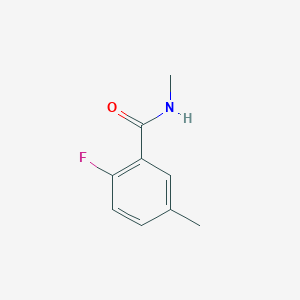
![2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B14026036.png)
